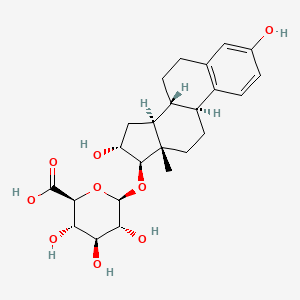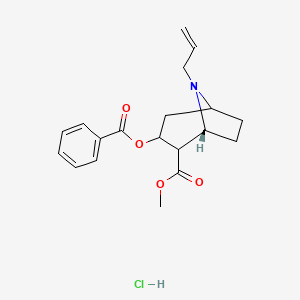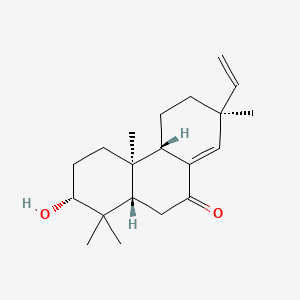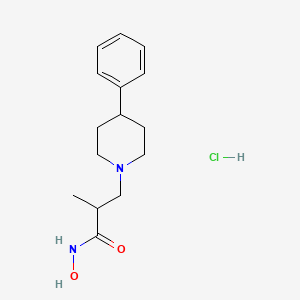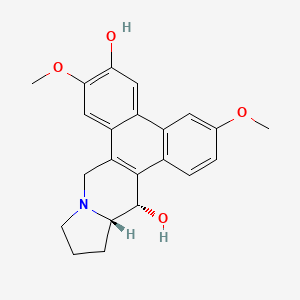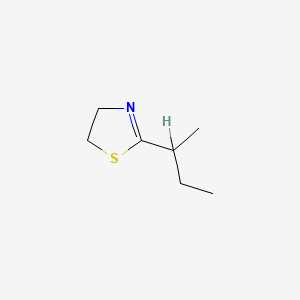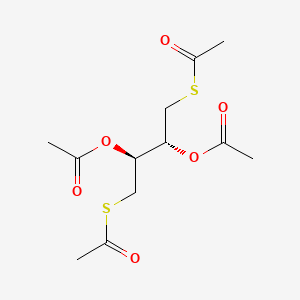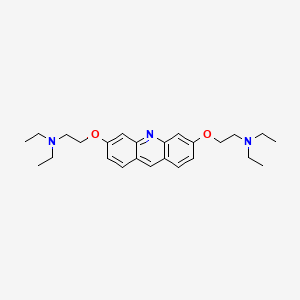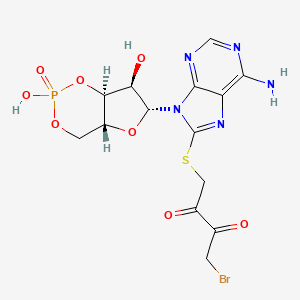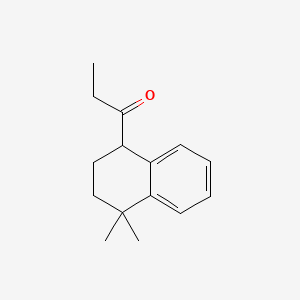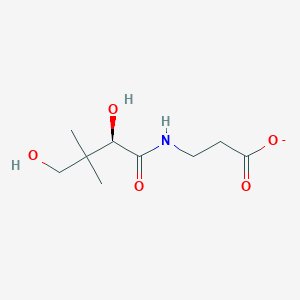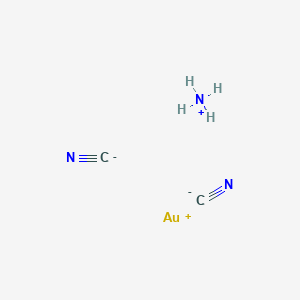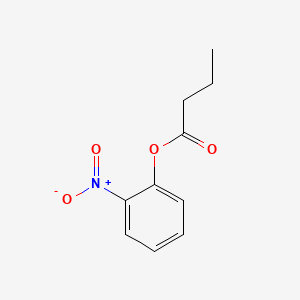
2-Nitrophenyl butyrate
Vue d'ensemble
Description
2-Nitrophenyl butyrate is a chemical compound with the CAS Number: 2487-26-5 . It has a molecular weight of 209.2 and its IUPAC name is 2-nitrophenyl butyrate . It is synthesized in the gut and performs most of its functions there .
Synthesis Analysis
The synthesis of 2-Nitrophenyl butyrate involves enzymatic reactions. An efficient system for intestinal on-site butyrate production using novel microbiome-derived esterases has been established . Another study showed that a novel cutinase from M. cinnamomea was identified and characterized for the first time. High-level expression by P. pastoris is by far the highest for a cutinase. The enzyme exhibited excellent stability and high esterification efficiency for butyl butyrate production .Molecular Structure Analysis
The molecular formula of 2-Nitrophenyl butyrate is C10H11NO4 . The InChI code is 1S/C10H11NO4/c1-2-5-10(12)15-9-7-4-3-6-8(9)11(13)14/h3-4,6-7H,2,5H2,1H3 .Chemical Reactions Analysis
The chemical reactions of 2-Nitrophenyl butyrate involve enzymatic hydrolysis. An enzyme inhibition was also examined with bis(p-nitrophenyl) phosphate by adding it in the separation buffer . The properties required as an efficient catalyst for reduction of nitrophenols are embedded in the NMs .Physical And Chemical Properties Analysis
2-Nitrophenyl butyrate has a molecular weight of 209.2 . It is a butyrate ester resulting from the formal condensation of the hydroxy group of 4-nitrophenol with the carboxy group of butyric acid .Applications De Recherche Scientifique
Application 1: Monitoring Lipase/Esterase Activity
- Summary of Application : 2-Nitrophenyl butyrate is used as a substrate to monitor lipase/esterase activity in a lab-made sequential injection analysis system . This system is used to analyze off-line samples from shake flasks .
- Methods of Application : The lipase/esterase activity is determined using 2-Nitrophenyl butyrate as the substrate. The sequential injection analysis allows for the measurement of hydrolytic activity from a sample without dilution .
- Results or Outcomes : The system has a linear range from 0.05–1.60 U/mL, with the capability to reach sample dilutions up to 1000 times, a sampling frequency of five samples/h, with a kinetic reaction of 5 min and a relative standard deviation of 8.75% .
Application 2: Biosensors and Bioassays Based on Lipases
- Summary of Application : 2-Nitrophenyl butyrate is used in the construction of biosensors and bioassays based on lipases . These biosensors and bioassays have wide substrate specificity and good commercial availability .
- Methods of Application : 2-Nitrophenyl butyrate is hydrolyzed by lipase in water ambient condition, giving rise to p-nitrophenol and butyric acid. P-nitrophenol actually occurs in the anionic form, p-nitrophenolate, giving a yellowish coloration and absorbing light at 410 nm in an alkaline buffer such as Tris-HCl pH 7.5 .
- Results or Outcomes : The use of lipases in analytical chemistry where it can serve as a part of biosensors or bioassays is an application of growing interest and has become another important use .
Application 3: Esterase Activity in Monocyte-Derived Macrophage Cell Line
- Summary of Application : 2-Nitrophenyl butyrate is used as a substrate for esterase activity in monocyte-derived macrophage cell lines . This application is particularly relevant when studying the cell’s response to polyethylene .
- Methods of Application : The esterase activity in the cell line is determined by the rate of hydrolysis of 2-Nitrophenyl butyrate .
- Results or Outcomes : The outcomes of this application can vary depending on the specific experimental conditions and objectives .
Application 4: Mycobacterial Phospholipase A and Mycobacterial Cutinase Activity
- Summary of Application : 2-Nitrophenyl butyrate is used as a substrate to determine the activity of mycobacterial phospholipase A and mycobacterial cutinase .
- Methods of Application : The activity of these enzymes is determined by the rate of hydrolysis of 2-Nitrophenyl butyrate .
- Results or Outcomes : The outcomes of this application can provide valuable insights into the enzymatic activity of these mycobacterial enzymes .
Application 5: Lipid Processing and Organic Synthesis
- Summary of Application : 2-Nitrophenyl butyrate is used in methods like lipid processing and organic synthesis .
- Methods of Application : The enzyme exhibited the maximum hydrolytic activity towards 2-Nitrophenyl butyrate at 70 °C/pH 8.5 and after 60 min of incubation at this temperature .
- Results or Outcomes : It maintained 78.6% of its initial activity .
Application 6: Determination of Human Carboxylesterase Activity
- Summary of Application : 2-Nitrophenyl butyrate is used as a substrate to determine the effect of buffers and solvents on human carboxylesterase .
- Methods of Application : The activity of human carboxylesterase is determined by the rate of hydrolysis of 2-Nitrophenyl butyrate .
- Results or Outcomes : The outcomes of this application can provide valuable insights into the enzymatic activity of human carboxylesterase .
Safety And Hazards
Orientations Futures
The use of lipases in analytical chemistry where it can serve as a part of biosensors or bioassays is an application of growing interest and has become another important use . Lipases are frequently used in biosensors construction because of their wide substrate specificity and good commercial availability . The results are promising to monitor lipase/esterase activity in real time .
Propriétés
IUPAC Name |
(2-nitrophenyl) butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-5-10(12)15-9-7-4-3-6-8(9)11(13)14/h3-4,6-7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBLCROMMOZRCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179579 | |
| Record name | 2-Nitrophenyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrophenyl butyrate | |
CAS RN |
2487-26-5 | |
| Record name | Butanoic acid, 2-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2487-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitrophenyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002487265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2487-26-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitrophenyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-nitrophenyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NITROPHENYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N846YX974K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



